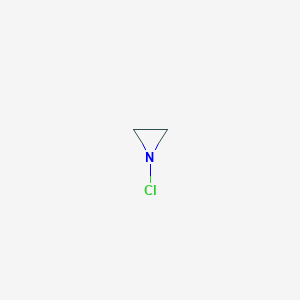

1-Chloroaziridine

Overview

Description

1-Chloroaziridine is an organic compound with the molecular formula C2H4ClN . It belongs to the class of aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .

Synthesis Analysis

Aziridines, including this compound, can be synthesized through several routes. One common method involves cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and α-amino alcohol precursors derived from epoxides . Another method involves nitrene addition to alkenes . More recent strategies towards ethyleneimine include aziridination of alkenes and carbon-imine cyclization .Molecular Structure Analysis

The molecular structure of this compound is closely related to the corresponding structure of aziridine, with a ring-like structure . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .Chemical Reactions Analysis

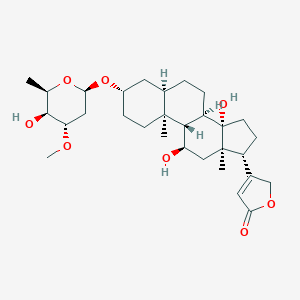

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are susceptible to C–N bond cleavage, making them highly useful intermediates for the preparation of biologically active natural products and pharmaceuticals .Physical and Chemical Properties Analysis

This compound has an average mass of 77.513 Da and a monoisotopic mass of 77.003227 Da . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .Scientific Research Applications

Substitution Structure Analysis

1-Chloroaziridine's substitution structure has been explored through the analysis of microwave gas spectra, revealing insights into its structural characteristics and relation to aziridine (Bak & Skaarup, 1972).

Chemical Synthesis and Stereochemistry

Research has shown the formation of primarily trans-1-chloroaziridine in the chlorination of certain esters, leading to a range of derivatives and demonstrating its utility in stereochemistry (Moskalenko et al., 1988).

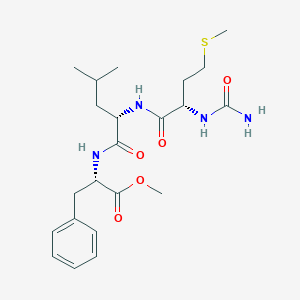

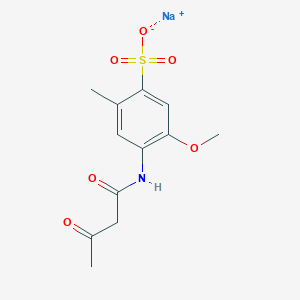

Intermediate in Amide Derivation

This compound acts as an intermediate in the formation of various amide derivatives from arenesulfonic acids and secondary amines, showcasing its role in organic synthesis (Rozentsveig et al., 2005).

Spectroscopy and Molecular Properties

The NMR spectral parameters of this compound provide essential data for understanding its molecular behavior, particularly in relation to nitrogen inversion, which is a crucial aspect in many organic reactions (Fomichev et al., 1990).

Absolute Configuration Determination

The absolute configuration of chiral N-chloroaziridine has been determined through X-ray analysis, which is vital for understanding its stereochemical applications (Brückner et al., 1982).

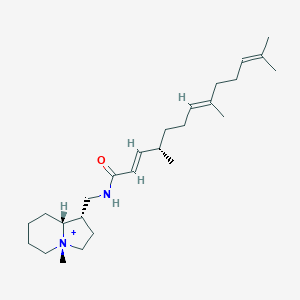

Applications in Total Synthesis

This compound has been utilized in the total synthesis of complex molecules like aloperine, demonstrating its value in advanced synthetic chemistry (Brosius et al., 1999).

Catalysis in Amination Reactions

It serves as an efficient amination reagent for heteroaromatic C-H bonds under copper catalysis, indicating its potential in pharmaceutical and medicinal chemistry (Kawano et al., 2010).

Understanding Conformational Dependencies

Studies on this compound have provided insights into the conformational dependencies of certain molecular interactions, contributing to the broader understanding of organic chemistry (Paulsen & Greve, 1970).

Exploration of Solid-State Structures

The comparison of solid-state structures of enantiomers and racemic compounds of this compound has provided valuable information about its physical and chemical properties (Forni et al., 1984).

Use in Clean Technology

This compound has implications in clean technology, as demonstrated by studies on chloroaluminate(III) ionic liquids, suggesting its potential in environmentally friendly synthesis and catalysis (Seddon, 1997).

Mechanism of Action

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted, showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future . This includes the development of future macromolecular architectures using these relatively exotic monomers .

Properties

IUPAC Name |

1-chloroaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN/c3-4-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCZFNMCHLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906416 | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-13-6, 25167-31-1 | |

| Record name | 1-Chloroaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10165-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenimine, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

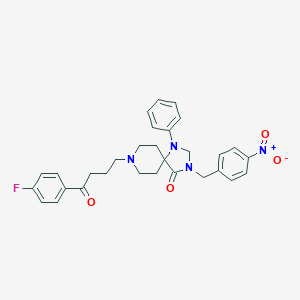

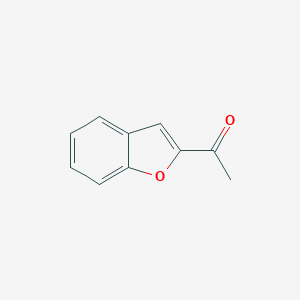

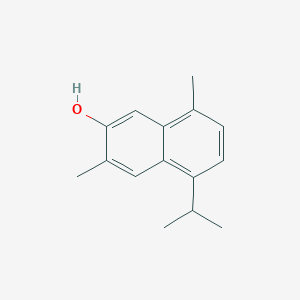

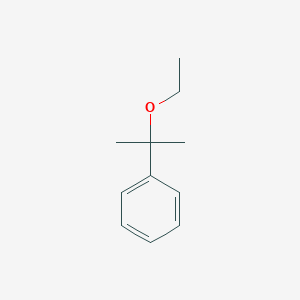

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)